molecular formula C24H23N3O4 B2623983 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid CAS No. 478246-54-7

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid

Cat. No.: B2623983
CAS No.: 478246-54-7
M. Wt: 417.465
InChI Key: DRCODMLKVYFLEV-UHFFFAOYSA-N
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Description

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid is a synthetic compound featuring a benzoic acid core substituted with a nitro group at position 3 and a piperazine ring at position 2. The piperazine moiety is further modified with a benzhydryl group (diphenylmethyl), contributing to its bulkiness and lipophilicity . This compound has been utilized as a critical component in tridentate Selective High Affinity Ligands (SHALs) designed for targeting HLA-DR10, a cell-surface antigen overexpressed in certain cancers. SHALs are engineered to mimic antibodies by combining multiple ligands for enhanced specificity and binding affinity .

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4/c28-24(29)20-11-12-21(22(17-20)27(30)31)25-13-15-26(16-14-25)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCODMLKVYFLEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-])C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The benzhydryl group enhances its binding affinity, while the nitrobenzenecarboxylic acid moiety contributes to its overall pharmacokinetic properties . The compound may modulate receptor activity, leading to changes in neurotransmitter release and uptake .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the piperazine ring. Key examples include:

Compound Name Substituent on Piperazine Molecular Formula Molecular Weight (g/mol) Key Features
4-[4-(4-Chlorophenyl)piperazino]-3-nitrobenzenecarboxylic acid 4-Chlorophenyl C₁₇H₁₆ClN₃O₄ 361.80 Enhanced polarity due to Cl; used in SHAL synthesis
4-(4-Methylpiperazino)-3-nitrobenzoic acid Methyl C₁₂H₁₅N₃O₄ 265.27 (estimated) Compact structure; improved solubility
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid tert-Butoxycarbonyl (Boc) C₁₆H₂₂N₂O₄ 306.35 Boc group enhances stability during synthesis
6-(4-Benzylpiperazino)nicotinic acid Benzyl C₁₇H₁₉N₃O₂ 297.35 Nicotinic acid core; moderate lipophilicity

Key Observations:

  • Benzhydryl vs.
  • Methyl vs. Benzyl: Methyl substituents reduce molecular weight and improve aqueous solubility, whereas benzyl groups balance aromatic interactions and moderate lipophilicity .
  • Boc Protection: The tert-butoxycarbonyl group is non-reactive under most conditions, making it a preferred intermediate in multi-step syntheses .

Physicochemical and Pharmacological Properties

Property Benzhydryl Derivative Chlorophenyl Derivative Methyl Derivative
LogP (Estimated) ~4.5 (highly lipophilic) ~3.8 (moderate lipophilicity) ~2.1 (more hydrophilic)
Solubility Low in aqueous media Moderate in DMSO/ethanol High in polar solvents
Biological Target HLA-DR10 in lymphoma cells Similar targets (SHALs) Unspecified; likely less potent
  • Nitro Group Role: The electron-withdrawing nitro group at position 3 enhances hydrogen-bonding capacity and stabilizes the carboxylate anion, critical for interactions with target proteins .

Biological Activity

4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid
  • Molecular Formula : C20H23N3O4
  • Molecular Weight : 369.42 g/mol
  • Physical State : Solid
  • Solubility : Soluble in organic solvents like DMSO and DMF.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including:

  • Receptor Binding : It acts as an antagonist at certain neurotransmitter receptors, which may contribute to its therapeutic effects.
  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

Antitumor Activity

Research indicates that 4-(4-Benzhydrylpiperazino)-3-nitrobenzenecarboxylic acid exhibits significant antitumor properties:

  • In Vitro Studies : Cell line assays have demonstrated that the compound inhibits proliferation in various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : The antitumor effect is attributed to the induction of apoptosis and the inhibition of cell cycle progression.

Antimicrobial Activity

The compound has also shown promising results in antimicrobial studies:

  • Bacterial Inhibition : It demonstrates activity against several Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Preliminary tests indicate potential antifungal properties, warranting further investigation.

Case Studies

  • Antitumor Efficacy in Breast Cancer Models
    • A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .
  • Antimicrobial Assays
    • In a series of assays against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its potential as an alternative treatment .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AntitumorMCF-7 Breast Cancer Cells15 µM
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL

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